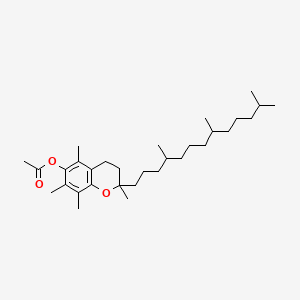

1-(beta-D-galactosyl)-N-behenoylsphingosine

説明

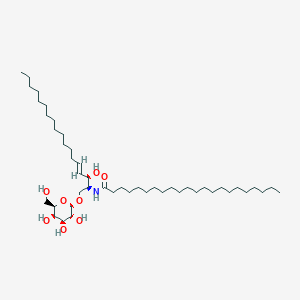

The molecule “1-(beta-D-galactosyl)-N-behenoylsphingosine” is a type of glycolipid. The beta-D-galactosyl group is a galactosyl group obtained by removing the hydroxy group from the hemiacetal function of beta-D-galactose .

Synthesis Analysis

The synthesis of such molecules often involves the use of enzymes known as beta-D-galactosidases. These enzymes can catalyze the transglycosylation reaction, transferring a galactosyl moiety from a donor molecule to an acceptor . In one study, four bifidobacterial beta-galactosidases were evaluated for their transgalactosylation activity in lactose-based slurry reactions .Chemical Reactions Analysis

Beta-D-galactosidases can catalyze the reaction of UDP-N-acetyl-D-glucosamine with substrates having a terminal beta-N-acetylglucosamine (beta-GlcNAc) residue, leading to the formation of glycolipids and glycoproteins .科学的研究の応用

Synthesis and Properties

- Synthesis of photoactivatable analogues of psychosine, a β-galactosyl derivative of d-erythro-sphingosine, has been achieved. These analogues, including one similar to 1-(beta-D-galactosyl)-N-behenoylsphingosine, are useful for identifying molecular targets of psychosine after photoactivation and crosslinking. This research contributes to understanding the mechanisms behind psychosine-induced cytotoxicity, particularly in Krabbe's disease (Lankalapalli, Baksa, Liliom, & Bittman, 2010) (source).

Glycosylation Studies

- Gene sequence studies suggest the inactivation of alpha-1,3-galactosyltransferase in catarrhines after the divergence of apes from monkeys. This enzyme synthesizes galactosyl epitopes, similar to those in 1-(beta-D-galactosyl)-N-behenoylsphingosine, highlighting evolutionary changes in mammalian carbohydrate expression (Galili & Swanson, 1991) (source).

Enzymatic Recognition Studies

- A study on galactosyl-naphthyl-imine and -amine derivatives, similar in structure to 1-(beta-D-galactosyl)-N-behenoylsphingosine, explored their recognition of amino acids. This research is crucial for understanding lectin-carbohydrate interactions, relevant in biological processes involving carbohydrates like 1-(beta-D-galactosyl)-N-behenoylsphingosine (Ahuja et al., 2007) (source).

Biological Activity Evaluation

- Synthesis of α-galactosyl ceramide and related glycolipids, structurally related to 1-(beta-D-galactosyl)-N-behenoylsphingosine, demonstrated substantial effects on the expression of cytokines IFN-γ and IL-4 in mouse splenocytes. This indicates the potential immunomodulatory applications of similar compounds (Fan et al., 2005) (source).

Glycolipid Synthesis Research

- The synthesis of galactosylphytosphingosine and galactosylceramides, which are related to 1-(beta-D-galactosyl)-N-behenoylsphingosine, has been conducted to better understand the chemical properties and potential applications of these compounds in various fields, including biochemistry and pharmaceuticals (Pascher, 1974) (source).

Galactosyl Transfer Catalysis

- Studies on galactosyl transfer catalyzed by beta-glycosidases, like those interacting with 1-(beta-D-galactosyl)-N-behenoylsphingosine, have been conducted to understand their kinetics and mechanism. Such research aids in developing applications in biotechnology and medicine (Petzelbauer, Splechtna, & Nidetzky, 2001) (source).

Structural and Functional Studies

- Structural studies on beta-galactosidase from Penicillium sp. and its complex with galactose provide insights into enzyme-substrate interactions, which are relevant to understanding the function of compounds like 1-(beta-D-galactosyl)-N-behenoylsphingosine in biological systems (Rojas et al., 2004) (source).

作用機序

Target of Action

The primary target of 1-(beta-D-galactosyl)-N-behenoylsphingosine is the beta-D-galactosyl group . This group is obtained by removing the hydroxy group from the hemiacetal function of beta-D-galactose and, by extension, of a lower oligosaccharide having galactose at the reducing end .

Mode of Action

1-(beta-D-galactosyl)-N-behenoylsphingosine interacts with its targets through the D-Galactosidase enzyme . This enzyme catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule .

Biochemical Pathways

The action of 1-(beta-D-galactosyl)-N-behenoylsphingosine affects the galactosyl group pathways . The compound’s interaction with the beta-D-galactosyl group leads to changes in these pathways, impacting the function of beta-D-galactosyl groups .

Pharmacokinetics

The compound’s interaction with the beta-d-galactosyl group and the d-galactosidase enzyme suggests that it may have significant bioavailability .

Result of Action

The molecular and cellular effects of 1-(beta-D-galactosyl)-N-behenoylsphingosine’s action are primarily related to its interaction with the beta-D-galactosyl group and the D-Galactosidase enzyme . By interacting with these targets, the compound can affect the function of beta-D-galactosyl groups and influence various biochemical pathways .

Action Environment

The action, efficacy, and stability of 1-(beta-D-galactosyl)-N-behenoylsphingosine can be influenced by various environmental factors. For instance, the activity of the D-Galactosidase enzyme, a key target of the compound, can be affected by temperature . At refrigerated temperatures, the stable structure of the enzyme adjusts for the reduced kinetic energy . Therefore, temperature and other environmental conditions can significantly impact the action of 1-(beta-D-galactosyl)-N-behenoylsphingosine.

特性

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H89NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-42(50)47-39(38-54-46-45(53)44(52)43(51)41(37-48)55-46)40(49)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,39-41,43-46,48-49,51-53H,3-32,34,36-38H2,1-2H3,(H,47,50)/b35-33+/t39-,40+,41+,43-,44-,45+,46+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGARKIIFOHVPF-YMBRMJIUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H89NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(beta-D-galactosyl)-N-behenoylsphingosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

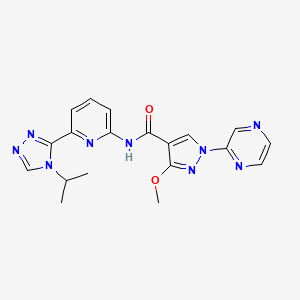

![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)

![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)

![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)

![N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester](/img/structure/B3025849.png)